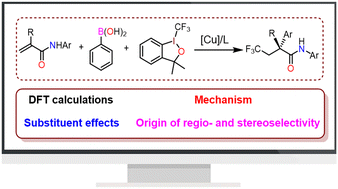Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity†
Catalysis Science & Technology Pub Date: 2023-12-18 DOI: 10.1039/D3CY01309J
Abstract
To examine the mechanism and origin of regio- and stereo-selectivity, density functional theory calculations were employed for the Cu-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction. Theoretical studies reported that this reaction proceeded via single electron transfer, radical addition, transmetallation, one-electron oxidation, and reductive elimination. The stereoselectivity of this reaction was determined by the one-electron oxidation step. Independent gradient model calculations were employed to investigate the origin of stereoselectivity established using the chiral dioxazoline ligand. Furthermore, the substituent effects of the alkene substrate were calculated. This study aims to serve as a theoretical framework for future experimental investigations on the alkene difunctionalization cross-coupling reaction.


Recommended Literature
- [1] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
- [2] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [3] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [4] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [5] Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase†
- [6] Back cover
- [7] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [8] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [9] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [10] Experimental design and optimisation (5): an introduction to optimisation

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 167750-79-0









